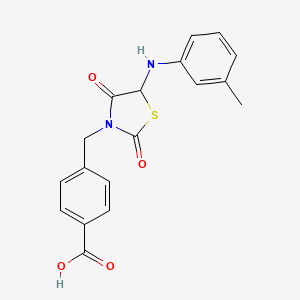

4-((2,4-Dioxo-5-(m-tolylamino)thiazolidin-3-yl)methyl)benzoic acid

Descripción

Propiedades

IUPAC Name |

4-[[5-(3-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-11-3-2-4-14(9-11)19-15-16(21)20(18(24)25-15)10-12-5-7-13(8-6-12)17(22)23/h2-9,15,19H,10H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIXAGLTBWJEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dioxo-5-(m-tolylamino)thiazolidin-3-yl)methyl)benzoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the thiazolidine ring, followed by the introduction of the m-tolylamino group and the benzoic acid moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-((2,4-Dioxo-5-(m-tolylamino)thiazolidin-3-yl)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a thiazolidine ring, carbonyl groups, and an amino group, contributing to its reactivity and biological interactions. The synthesis typically involves multi-step organic reactions, including the formation of the thiazolidine core through the reaction of α-haloketones with thiourea under basic conditions, followed by the introduction of the m-tolylamino group.

Biological Activities

Research indicates that this compound may exhibit significant biological activities:

-

Anticancer Activity :

- Studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation. For instance, compounds with similar scaffolds have demonstrated considerable inhibition rates against various cancer cell lines. In vitro studies reported an inhibition value of 84.19% against leukemia cell lines for related thiazolidinone derivatives .

-

Anti-inflammatory Properties :

- The structural motifs present in this compound suggest potential anti-inflammatory effects. Preliminary studies indicate that it may modulate biochemical pathways related to inflammation and pain.

- Antimicrobial Activity :

Case Studies and Research Findings

Several studies have highlighted the potential applications of 4-((2,4-Dioxo-5-(m-tolylamino)thiazolidin-3-yl)methyl)benzoic acid:

- Study 1 : A series of thiazolidinone derivatives were synthesized and tested for their anticancer activity against multiple cancer cell lines. The results indicated significant cytotoxic effects, particularly in leukemia and central nervous system cancer models .

- Study 2 : Research focusing on the anti-inflammatory properties of thiazolidinones revealed that compounds with similar structures could effectively inhibit inflammatory mediators in vitro, suggesting a pathway for developing new anti-inflammatory agents .

Mecanismo De Acción

The mechanism of action of 4-((2,4-Dioxo-5-(m-tolylamino)thiazolidin-3-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

Key structural variations among related compounds include modifications at the 5-position of the thiazolidinone ring and the benzoic acid substituent. Selected examples:

*Anticonvulsant activity inferred from structurally related compounds (e.g., IId, IIj) due to lack of direct data for the target compound.

Key Differences and Implications

- Substituent Position: The m-tolylamino group (meta) in the target compound vs. p-tolylamino (para) in may alter receptor binding due to steric and electronic effects.

- Functional Groups : The trifluoromethyl group in IId enhances lipophilicity and metabolic stability compared to the methyl group in the target compound .

- Linker Modifications : Ethyl ester in IIj improves bioavailability over the free benzoic acid in the target compound .

Anticonvulsant Activity

- Mechanism: Thiazolidinones modulate GABAergic pathways or voltage-gated ion channels .

- Key SAR Findings: Electron-Withdrawing Groups: Nitro (e.g., 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one, Ib) or trifluoromethyl (IId) substituents enhance potency . Aromatic Substituents: Para-halogenated phenyl groups (e.g., Cl, F) improve activity, while meta-substituted groups (e.g., m-tolyl) show moderate effects . Ester vs. Acid: Ethyl esters (IIj) exhibit longer half-lives than carboxylic acids due to reduced renal clearance .

Toxicity Profile

- Acute Toxicity : IId and IIj have low acute toxicity (LD₅₀ > 500 mg/kg), suggesting a favorable safety profile for the target compound .

Actividad Biológica

4-((2,4-Dioxo-5-(m-tolylamino)thiazolidin-3-yl)methyl)benzoic acid (CAS Number: 1008004-77-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and metabolic regulation. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 4-((2,4-Dioxo-5-(m-tolylamino)thiazolidin-3-yl)methyl)benzoic acid is C18H16N2O4S, with a molecular weight of 356.4 g/mol. The compound features a thiazolidinone ring, which is known for its diverse biological activities.

Research has indicated that compounds containing thiazolidine moieties exhibit significant interactions with various biological targets. These interactions often involve inhibition of key enzymes or receptors implicated in disease pathways. For instance, thiazolidinediones are known to act as agonists for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in glucose and lipid metabolism .

Anticancer Activity

A recent study synthesized several thiazolidine derivatives, including ones similar to our compound of interest, and evaluated their anticancer properties against various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The results demonstrated that these derivatives could inhibit cell proliferation effectively, with some compounds showing IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 12.5 | EGFR Inhibition |

| Compound B | HepG2 | 15.0 | VEGFR Inhibition |

| Compound C | MCF-7 | 10.0 | Apoptosis Induction |

Inhibition of Glycerol-3-phosphate Acyltransferase (GPAT)

Another significant aspect of the biological activity of related compounds is their inhibitory effect on GPAT, an enzyme involved in lipid metabolism. Similar benzoic acid derivatives have shown moderate inhibition of GPAT in vitro, which correlates with potential applications in anti-obesity therapeutics .

Table 2: GPAT Inhibition Data

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| 4-(Biphenyl)-2-(octanesulfonamido)benzoic acid | 8.5 | |

| 4-((2,4-Dioxo-5-(m-tolylamino)thiazolidin-3-yl)methyl)benzoic acid | TBD | Current Study |

Case Studies

- Case Study on Anticancer Activity : In a study involving the synthesis and evaluation of thiazolidine derivatives, it was found that one derivative exhibited a significant reduction in tumor size in a mouse model when administered at a dose of 20 mg/kg body weight over two weeks .

- Case Study on Metabolic Regulation : Another study highlighted that compounds similar to our target compound demonstrated promising results in reducing body fat accumulation in diet-induced obesity models, suggesting a potential role in metabolic disease management .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-((2,4-dioxo-5-(m-tolylamino)thiazolidin-3-yl)methyl)benzoic acid and its analogs?

A reflux-based condensation approach is commonly employed. For example, dissolve the thiazolidinone precursor (0.001 mol) in absolute ethanol with glacial acetic acid as a catalyst, then react with substituted benzaldehyde derivatives under reflux for 4–6 hours. Post-reaction, evaporate the solvent under reduced pressure and purify via recrystallization or column chromatography. This method has yielded compounds with 34–74% efficiency depending on substituent steric effects .

Key Reaction Parameters :

| Parameter | Value/Detail |

|---|---|

| Solvent | Absolute ethanol |

| Catalyst | Glacial acetic acid (5 drops) |

| Reaction Time | 4–6 hours |

| Yield Range | 34–74% |

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of -NMR, -NMR, and elemental analysis (C, H, N). For instance, -NMR peaks for the thiazolidinone ring protons appear at δ 3.5–4.2 ppm (methylene group) and δ 7.1–7.8 ppm (aromatic protons). Elemental analysis should align with theoretical values (e.g., C: 58.2%, H: 3.8%, N: 9.5% for a typical derivative) to confirm purity .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize assays aligned with the compound’s structural motifs. Thiazolidinone derivatives are often screened for antimicrobial activity via agar diffusion (MIC determination) and antioxidant potential via DPPH radical scavenging assays. For example, derivatives with electron-withdrawing groups on the phenyl ring showed enhanced activity in such studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Cross-validate experimental conditions (e.g., cell lines, assay protocols) and analyze substituent effects. For example, a compound may show anti-inflammatory activity in RAW264.7 macrophages but not in HEK293 cells due to differences in receptor expression. Use computational tools (e.g., molecular docking) to correlate activity with binding affinities to targets like COX-2 or PPAR-γ .

Q. What strategies optimize synthetic yields for sterically hindered derivatives?

Modify reaction solvents (e.g., DMF for improved solubility) or use microwave-assisted synthesis to reduce reaction time. In one study, switching from ethanol to DMF increased yields of a bulky m-tolyl derivative from 34% to 52% .

Q. How can structure-activity relationships (SAR) be systematically explored?

Design a library of analogs with controlled variations:

- Substituent Position : Compare meta- vs. para-substituted phenyl groups.

- Electron Effects : Introduce -NO (electron-withdrawing) or -OCH (electron-donating) groups on the benzylidene moiety.

- Bioisosteric Replacement : Replace the benzoic acid group with a sulfonamide to assess solubility impacts.

SAR studies on similar thiazolidinones revealed that meta-substituted derivatives exhibit 3-fold higher COX-2 inhibition than para-substituted analogs .

Q. What analytical techniques resolve ambiguities in tautomeric forms of the thiazolidinone ring?

Use -NMR or X-ray crystallography. For example, X-ray data for a related compound (CAS 1151944-57-8) confirmed the 2,4-dioxo tautomer as the dominant form in the solid state, critical for modeling interaction with biological targets .

Q. How can dual inhibition mechanisms (e.g., antimicrobial + antioxidant) be validated?

Employ parallel assays and mechanistic studies:

- Antimicrobial : Measure MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Antioxidant : Quantify ROS scavenging in cell-free (DPPH) and cell-based (HO-induced oxidative stress) systems.

- Target Identification : Use proteomics or enzyme inhibition assays (e.g., SOD or catalase modulation) .

Data Contradiction & Validation

Q. Why do melting points vary significantly across synthetic batches?

Polymorphism or residual solvents may cause discrepancies. For instance, a derivative with a reported mp of 176–178°C was later isolated in a polymorphic form melting at 170–172°C. Characterize batches via DSC and PXRD to ensure consistency .

Q. How to address inconsistencies in NMR data between synthetic and commercial samples?

Verify solvent, temperature, and calibration standards. Deuterated DMSO may shift peaks compared to CDCl. For example, a benzoic acid proton appeared at δ 12.8 ppm in DMSO-d but δ 12.3 ppm in CDCl due to hydrogen bonding differences .

Methodological Resources

- Synthesis : Follow reflux-condensation protocols with piperidine catalysis for Knoevenagel reactions .

- Characterization : Cross-reference -NMR shifts with published data for thiazolidinone derivatives (δ 2.4–3.1 ppm for methylene groups) .

- Biological Assays : Use standardized MIC (CLSI guidelines) and DPPH (IC calculation) protocols .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.